molecular formula C14H30O2 B14383284 7-Ethoxy-4-(propan-2-yl)nonan-3-ol CAS No. 88083-49-2

7-Ethoxy-4-(propan-2-yl)nonan-3-ol

Cat. No.: B14383284
CAS No.: 88083-49-2
M. Wt: 230.39 g/mol
InChI Key: KLKQCYFFIWKSPI-UHFFFAOYSA-N
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Description

7-Ethoxy-4-(propan-2-yl)nonan-3-ol is a branched-chain aliphatic alcohol with a nine-carbon backbone. Its structure features an ethoxy group (-OCH₂CH₃) at position 7, an isopropyl group (-CH(CH₃)₂) at position 4, and a hydroxyl group (-OH) at position 2. This combination of functional groups confers unique physicochemical properties, such as moderate polarity (due to the hydroxyl and ethoxy groups) and steric hindrance (from the isopropyl substituent).

Properties

CAS No.

88083-49-2

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

7-ethoxy-4-propan-2-ylnonan-3-ol

InChI

InChI=1S/C14H30O2/c1-6-12(16-8-3)9-10-13(11(4)5)14(15)7-2/h11-15H,6-10H2,1-5H3

InChI Key

KLKQCYFFIWKSPI-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C(C)C)C(CC)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-4-(propan-2-yl)nonan-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ethoxy group.

Another approach involves the reduction of a corresponding ketone intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step is crucial for introducing the hydroxyl group at the desired position on the nonane backbone.

Industrial Production Methods

Industrial production of 7-Ethoxy-4-(propan-2-yl)nonan-3-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Catalytic hydrogenation and selective alkylation are commonly employed techniques in industrial settings to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-4-(propan-2-yl)nonan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

7-Ethoxy-4-(propan-2-yl)nonan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-(propan-2-yl)nonan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy and isopropyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-Ethoxy-4-(propan-2-yl)nonan-3-ol and related compounds:

Compound Molecular Formula Functional Groups Key Features Reported Bioactivity/Applications Reference
7-Ethoxy-4-(propan-2-yl)nonan-3-ol C₁₄H₃₀O₂ Alcohol, ether, branched alkyl Long carbon chain with ethoxy and isopropyl groups; moderate lipophilicity Not explicitly reported N/A
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₄H₃₁N₂O₆ Indole, methoxy, amine, alcohol Methoxy-substituted indole core; adrenoceptor binding affinity Antiarrhythmic, α/β-adrenoceptor modulation
Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate C₇H₁₈NO₃P Phosphonate, amine, alcohol Organophosphorus structure with isopropyl and hydroxyethyl groups Not explicitly reported (Schedule 2B04 compound)

Key Comparative Insights:

Functional Group Influence: Ethoxy vs. Isopropyl Branching: The isopropyl group introduces steric hindrance, a feature shared with the organophosphorus compound in . This may affect molecular conformation or receptor interactions .

Biological Activity: Methoxy-substituted indoles () exhibit α/β-adrenoceptor binding and antiarrhythmic effects, suggesting that ethoxy analogs like 7-Ethoxy-4-(propan-2-yl)nonan-3-ol could interact with similar targets but with modified potency due to substituent differences .

Physicochemical Properties: The long carbon chain and ethoxy group in 7-Ethoxy-4-(propan-2-yl)nonan-3-ol likely result in a higher molecular weight (C₁₄H₃₀O₂, ~230.4 g/mol) compared to the smaller indole (C₂₄H₃₁N₂O₆, ~443.5 g/mol) and organophosphorus (C₇H₁₈NO₃P, ~195.2 g/mol) analogs. This may influence pharmacokinetic profiles such as metabolic stability .

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